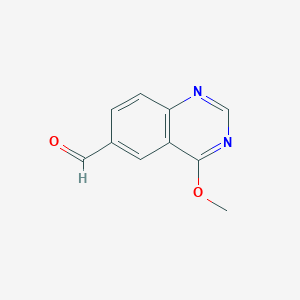

4-Methoxyquinazoline-6-carbaldehyde

Description

4-Methoxyquinazoline-6-carbaldehyde is a quinazoline derivative characterized by a methoxy group at the 4-position and a carbaldehyde functional group at the 6-position of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science due to their electronic properties and structural versatility .

Properties

CAS No. |

648449-03-0 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-methoxyquinazoline-6-carbaldehyde |

InChI |

InChI=1S/C10H8N2O2/c1-14-10-8-4-7(5-13)2-3-9(8)11-6-12-10/h2-6H,1H3 |

InChI Key |

AXCBHANQMNSEIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC2=C1C=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methoxyquinazoline (CAS: 7556-92-5)

- Structure : Lacks the carbaldehyde group at position 6 but retains the methoxy group at position 4.

- Molecular Formula : C₉H₈N₂O (MW: 160.17 g/mol) vs. C₁₀H₈N₂O₂ (estimated for 4-Methoxyquinazoline-6-carbaldehyde).

- Reactivity : The absence of the carbaldehyde group in 6-Methoxyquinazoline limits its utility in condensation reactions, which are critical for synthesizing imidazo[4,5-g]quinazoline derivatives .

- Applications : Primarily used as a scaffold for further functionalization, whereas the carbaldehyde group in this compound enables direct participation in nucleophilic addition reactions .

6-Methoxyquinoline-4-carbaldehyde

- Structure: A quinoline derivative (one fewer nitrogen atom in the heterocycle) with methoxy and carbaldehyde groups at positions 6 and 4, respectively.

- Key Differences: Quinoline’s reduced nitrogen content alters electronic properties compared to quinazoline, affecting binding affinity in biological targets. The carbaldehyde group’s position (4 vs. 6) influences regioselectivity in reactions, as seen in the synthesis of imidazo-fused derivatives .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

- Structure : A pyrimidine derivative with chloro and methyl substituents.

- Functional Comparison :

Structural and Functional Analysis

Substituent Effects on Reactivity

- Methoxy Group : Enhances electron density in the aromatic ring, stabilizing intermediates in electrophilic substitution reactions .

- Carbaldehyde Group : Facilitates Schiff base formation or cyclocondensation, as demonstrated in the synthesis of imidazo[4,5-g]quinazolines using similar aldehydes .

Pharmacological Potential

For example, imidazo[4,5-g]quinazolines derived from aldehydes exhibit activity against specific cancer cell lines .

Data Table: Comparative Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.